Cas no 893788-60-8 (7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
-
- [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]-
- 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine
-
- インチ: 1S/C25H22ClN5O3S/c1-3-16-5-12-20(13-6-16)35(32,33)25-24-28-23(27-18-8-10-19(11-9-18)34-4-2)21-15-17(26)7-14-22(21)31(24)30-29-25/h5-15H,3-4H2,1-2H3,(H,27,28)
- InChIKey: IUBVOUDMCXSECK-UHFFFAOYSA-N
- ほほえんだ: N12N=NC(S(C3=CC=C(CC)C=C3)(=O)=O)=C1N=C(NC1=CC=C(OCC)C=C1)C1=C2C=CC(Cl)=C1
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3165-1337-2mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3165-1337-15mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3165-1337-10μmol |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3165-1337-20μmol |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3165-1337-40mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
A2B Chem LLC | BA62904-10mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA62904-1mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F3165-1337-3mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3165-1337-5mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3165-1337-25mg |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-60-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 |
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Introduction to 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 893788-60-8)
The compound 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine, identified by its CAS number 893788-60-8, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the quinazoline scaffold, a well-documented class of scaffolds known for their broad spectrum of biological activities. The structural features of this compound, including its chloro substituent, ethoxyphenyl moiety, and ethylbenzenesulfonyl group, contribute to its unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of quinazoline derivatives in the development of therapeutic agents. Quinazoline-based compounds have been extensively explored for their potential applications in oncology, anti-inflammatory, and antimicrobial therapies. The presence of the triazolo[1,5-a]quinazolin core in this molecule introduces additional pharmacological relevance, as triazoles are known to enhance binding affinity and metabolic stability. This combination of structural elements suggests that 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine may exhibit novel mechanisms of action that could be exploited for therapeutic intervention.
In the context of current research, the synthesis and characterization of this compound have been driven by the need for innovative molecular architectures that can overcome existing challenges in drug development. The chloro and ethoxyphenyl substituents are particularly noteworthy, as they have been shown to modulate electronic properties and interactions with biological targets. Furthermore, the ethylbenzenesulfonyl group introduces a sulfonamide moiety, which is frequently associated with enhanced solubility and bioavailability. These features collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
Advances in computational chemistry and high-throughput screening techniques have accelerated the process of identifying promising candidates like 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine. Molecular docking studies have suggested that this compound may interact with various biological targets relevant to human diseases. For instance, preliminary simulations indicate potential binding to kinases and other enzymes implicated in cancer progression. These findings align with recent publications that emphasize the role of quinazoline derivatives in inhibiting aberrant signaling pathways.
The synthesis of 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the triazolothienoisoindole core and subsequent functionalization with chloro and sulfonyl groups. The introduction of the ethoxyphenyl moiety requires precise control over reaction conditions to ensure regioselectivity. These synthetic strategies reflect the broader trends in organic synthesis aimed at constructing complex heterocyclic frameworks efficiently.
Evaluation of pharmacokinetic properties is crucial for assessing the clinical relevance of any novel compound. Preliminary data on 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine suggest favorable oral bioavailability and moderate metabolic stability. These characteristics are essential for drug candidates intended for systemic administration. Additionally, studies on toxicity profiles are underway to ensure safety margins before moving into clinical trials. Such assessments are part of a rigorous process that ensures only compounds with both efficacy and safety proceed further in development.
The quinazoline scaffold has been a cornerstone in antiviral research due to its ability to disrupt viral replication cycles. Emerging evidence suggests that modifications within this scaffold can enhance antiviral activity without compromising host cell integrity. The specific arrangement of substituents in 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine may confer selectivity against certain viral proteases or polymerases. This hypothesis is supported by structural analogs that have demonstrated potent antiviral effects against diverse pathogens.
Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing research on quinazoline derivatives like 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine. Open science initiatives and shared databases facilitate rapid dissemination of data on biological activities and synthetic methodologies. Such collaborations accelerate knowledge translation from laboratory discoveries to tangible therapeutic benefits for patients worldwide.
The future direction of research on this compound will likely involve exploring its potential as an inhibitor or modulator of specific disease-relevant pathways. Innovations in drug design principles will continue to guide efforts toward optimizing potency while minimizing side effects. Techniques such as structure-based drug design and fragment-based approaches will be employed to refine molecular interactions at a subatomic level.
In conclusion,7-chloro-N-(4-et hox yph enyl)-3-(4-et hylbe nzene sul fon y l)- 1 , 2 , 3 - tri azol o [ 1 , 5 - a ] q uin az olin - 5 - am ine (CAS No . 89 3788 -6 0 -8 ) stands as a testament to th e ongoing innovation i n med icinal ch emistry . Its structur al complexity , derived from t he combi nation o f kn own pharmacophores , positions it as an i nteresting candidate f or further studie s . As rese archers delve deeper into its b iological pro perties an d synthetic po tentials , t he possibility o f unlocking new therapeutic strategies becomes increasingly promising . The interplay between chemists' creativity an d cutting-edge biotechnological tools ensures t hat discoveries like thi s will continue t o shape t he future o f healthcare .
893788-60-8 (7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine) 関連製品
- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)
- 1013-69-0(Noreugenin)
- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)
- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)
- 2229603-95-4(1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)
- 1373247-60-9(1-(2-Methoxy-5-methyl-benzenesulfonyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)




